
N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a novel drug candidate that has been developed for the treatment of various neurological and psychiatric disorders. It belongs to the class of piperidine carboxamides and acts as a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in the modulation of neuronal activity. By inhibiting GlyT1, JNJ-42165279 increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved synaptic plasticity.
作用机制
N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine. By inhibiting GlyT1, N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved synaptic plasticity. This mechanism of action is thought to underlie the cognitive-enhancing and antipsychotic effects of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to increase extracellular glycine levels in the brain, as well as enhance NMDA receptor function and synaptic plasticity. In animal studies, N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance the efficacy of antipsychotic drugs. These effects are thought to be mediated by the increased availability of glycine in the synaptic cleft and the consequent enhancement of NMDA receptor function.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its selectivity for GlyT1, which minimizes off-target effects. This makes it a valuable tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. However, one limitation of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide are still being investigated, which may limit its clinical development.
未来方向
There are several potential future directions for the research on N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One possibility is to investigate its therapeutic potential for the treatment of various neurological and psychiatric disorders in humans. Another direction is to explore its mechanism of action in more detail, particularly with regard to the modulation of NMDA receptor function and synaptic plasticity. Additionally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of novel treatments for these disorders.
合成方法
The synthesis of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves several steps, starting from the commercially available 2-chlorobenzonitrile. The nitrile is first converted to the corresponding acid, which is then converted to the acid chloride. The acid chloride is then reacted with methylsulfonyl piperidine to give the desired carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment. In animal studies, N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance the efficacy of antipsychotic drugs. These findings suggest that N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide may have therapeutic potential for the treatment of these disorders in humans.
属性
IUPAC Name |
N-(2-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKWVVUJLURNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

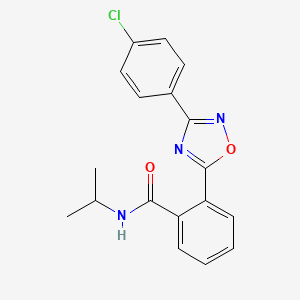
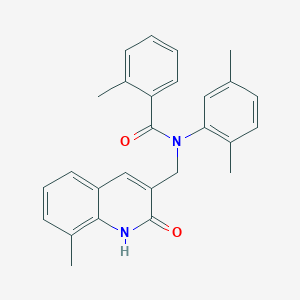
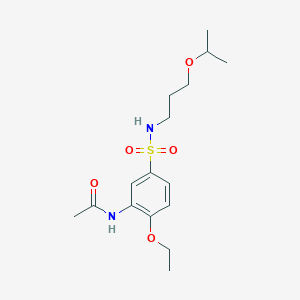

![2-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706380.png)
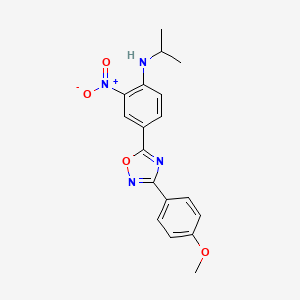
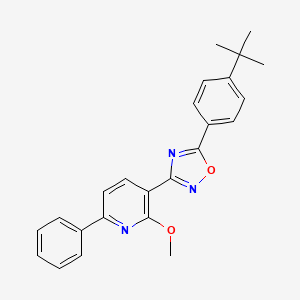
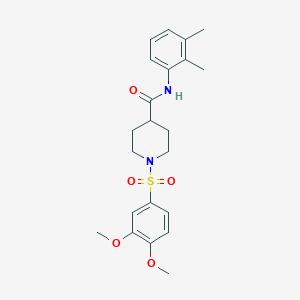

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7706405.png)


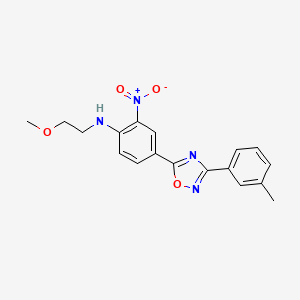
![N-(5-chloro-2-methoxyphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7706435.png)